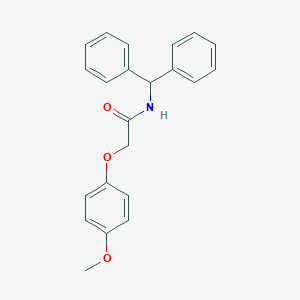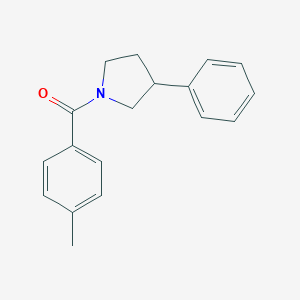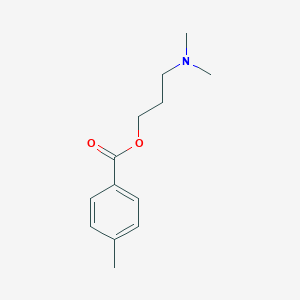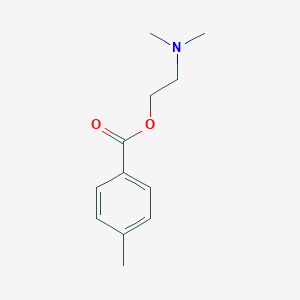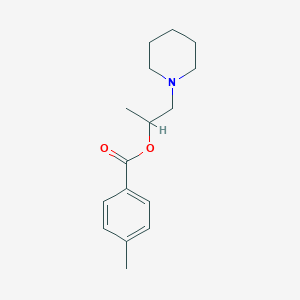
3-(Dimethylamino)propyl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propyl 4-ethoxybenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to repel a variety of insects including mosquitoes, ticks, and flies.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, which is the primary cue for insects to locate their hosts. This compound may also interfere with the insect's ability to detect other chemicals that are attractive to them, such as lactic acid and ammonia.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to humans and other mammals. It is metabolized in the liver and excreted in the urine. This compound has also been shown to have low environmental toxicity and is not harmful to aquatic life.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)propyl 4-ethoxybenzoate is a widely used insect repellent and has been extensively studied for its insect-repelling properties. However, there are limitations to its use in lab experiments. This compound may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, this compound may have unintended effects on other organisms, such as beneficial insects.
Zukünftige Richtungen
There are several future directions for research on 3-(Dimethylamino)propyl 4-ethoxybenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of research is the investigation of the ecological impact of this compound and other insect repellents on non-target organisms. Additionally, research is needed to better understand the mechanism of action of this compound and to develop new methods for its synthesis.
Synthesemethoden
3-(Dimethylamino)propyl 4-ethoxybenzoate is synthesized through a reaction between 3-(dimethylamino)propylamine and 4-ethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)propyl 4-ethoxybenzoate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. This compound has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, this compound has been investigated for its potential use as a topical treatment for scabies.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
NPGIBQABTNOARK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











